molecular formula C13H15NO3 B6269513 (3S)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid CAS No. 99735-44-1

(3S)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid

Cat. No.: B6269513
CAS No.: 99735-44-1
M. Wt: 233.26 g/mol
InChI Key: CFGKWSDAMXTRHE-KOLCDFICSA-N
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Description

(3S)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative characterized by a 5-oxo group, a phenylethyl substituent at position 1, and a carboxylic acid at position 2. Its stereochemistry is critical, with (3S) configuration at the pyrrolidine ring and (1R) configuration in the phenylethyl group. This compound (CAS: 173340-19-7) has a molecular formula of C₁₃H₁₅NO₃ and a molecular weight of 233.27 g/mol .

Properties

CAS No.

99735-44-1

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

(3S)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H15NO3/c1-9(10-5-3-2-4-6-10)14-8-11(13(16)17)7-12(14)15/h2-6,9,11H,7-8H2,1H3,(H,16,17)/t9-,11+/m1/s1

InChI Key

CFGKWSDAMXTRHE-KOLCDFICSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C[C@H](CC2=O)C(=O)O

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

One-Pot Synthesis via Sealed-Tube Reaction

The most efficient route involves the reaction of aniline (3.26 g, 34.68 mmol) and itaconic acid (2-methylenesuccinic acid, 5.47 g, 41.62 mmol) in water under sealed-tube conditions at 110°C for 30 hours . The process proceeds via a Michael addition-cyclization mechanism, forming the pyrrolidine ring directly. After cooling, the mixture is treated with 6N NaOH (13 mL) to remove unreacted starting materials, followed by acidification with 6N HCl to precipitate the product. This method achieves a 97% yield of the target compound as a white solid, with high purity confirmed by ESI/APCI mass spectrometry (M+H+=206\text{M+H}^+ = 206).

Key Advantages:

  • Solvent-free conditions : Water acts as both solvent and proton source.

  • High atom economy : No protecting groups or catalysts required.

  • Scalability : Demonstrated at multi-gram scale.

Hydrolysis of Methyl Ester Intermediates

Synthesis of (S)-Methyl 5-Oxo-1-((R)-1-Phenylethyl)pyrrolidine-3-Carboxylate

The methyl ester precursor (S)-methyl 5-oxo-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate (CAS: 99735-46-3) is synthesized via stereoselective alkylation using (R)-1-phenylethylamine as a chiral auxiliary. The reaction employs allyl bromide (2.96 g, 24.4 mmol) and NaH (60% in oil, 0.70 g, 17.5 mmol) in DMF at 5°C, followed by 24-hour stirring at ambient temperature. The ester intermediate is isolated in >85% yield after purification by silica gel chromatography.

Saponification to Carboxylic Acid

Hydrolysis of the methyl ester is achieved using lithium hydroxide in a THF/water mixture at 50°C for 6 hours, yielding the carboxylic acid with >90% conversion . The stereochemical integrity at the C3 and C1 positions remains intact during hydrolysis, as confirmed by 1H^1\text{H}-NMR and chiral HPLC.

Stereoselective Fluorination and Isomerization

Fluorination of Pyrrolidine Precursors

In a route developed for quinolone antibiotics, ethyl 1-{(3S)-5-oxo-1-[(S)-1-phenylethyl]pyrrolidin-3-yl}cyclopropanecarboxylate undergoes fluorination with N-fluorobenzenesulfonimide (NFSI) in the presence of lithium diisopropylamide (LDA) at −78°C . This step introduces fluorine at the C4 position with diastereomeric excess (d.e.) > 80% .

Epimerization to Desired Stereochemistry

The trans-fluorinated product is treated with LDA and 2,6-di-tert-butylphenol at −78°C to epimerize the C3 center, achieving the (3S,4R) configuration. Subsequent hydrogenolysis of the cyclopropane moiety and hydrolysis yields the target compound.

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

Chiral Amine-Mediated Separation

Racemic 5-oxo-1-phenylpyrrolidine-3-carboxylic acid is resolved using (R)-α-methylbenzylamine in ethanol. The diastereomeric salts are crystallized sequentially: the (R)-acid/(R)-amine salt precipitates first, followed by the (S)-acid/(R)-amine salt after pH adjustment. This method delivers enantiomerically pure (3S)-isomer in 89% yield with >99% e.e. , as verified by optical rotation ([α]D20=+60.8[\alpha]_D^{20} = +60.8^\circ).

Comparative Analysis of Synthetic Routes

MethodYield (%)Stereocontrol StrategyKey Limitation
Direct cyclocondensation97Substrate-controlledRequires high-temperature setup
Ester hydrolysis90Chiral auxiliaryMulti-step synthesis
Fluorination75Kinetic resolutionExpensive fluorinating agents
Resolution89Diastereomeric salt crystallizationRacemic starting material

Critical Reaction Parameters

Temperature and Solvent Effects

  • Sealed-tube reactions at 110°C maximize cyclization efficiency but require specialized equipment.

  • Low-temperature fluorination (−78°C) prevents side reactions but increases operational complexity.

Stereochemical Preservation

  • Chiral auxiliaries like (R)-1-phenylethylamine ensure retention of configuration during alkylation.

  • LDA-mediated isomerization enables correction of undesired diastereomers .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes substitution reactions under specific conditions, particularly involving nucleophilic attacks. These reactions are influenced by the presence of chiral auxiliaries and transition metals, leading to diastereoselective outcomes.

Reagents and Conditions

The most documented reaction involves the use of TiCl₄ as a catalyst. This reaction proceeds through oxazolidine ring opening , where TiCl₄ coordinates with the carbonyl oxygen atom and the oxazolidine oxygen, forming a chelate intermediate. This chelation fixes the phenyl group of the chiral auxiliary in a specific orientation, directing nucleophilic attack to the Re-face of the intermediate N-acyliminium ion .

Key reagents and conditions :

  • Catalyst : Titanium(IV) chloride (TiCl₄)

  • Nucleophiles : Trimethylsilyl cyanide (Me₃SiCN) or allyltrimethylsilane (allylSiMe₃)

  • Selectivity : High diastereoselectivity for (3S)-configured products due to steric shielding by the phenyl group .

Major Products

The reaction yields (3S)-configured diastereomers as the main products. For example:

  • Reaction with Me₃SiCN produces (3S)-11 .

  • Reaction with allylSiMe₃ produces (3S)-12 .

The diastereoselectivity arises from the chelation-induced conformational rigidity, which restricts nucleophilic attack to the Re-face of the intermediate .

Reaction Mechanism

The mechanism involves two key steps:

  • Chelation : TiCl₄ coordinates with the carbonyl oxygen and oxazolidine oxygen, forming a chelate (e.g., intermediate 13 ).

  • Nucleophilic Attack : The nucleophile attacks the Re-face of the N-acyliminium ion, leading to the formation of the (3S)-configured product .

Research Significance

The compound’s chiral auxiliary and reactivity under TiCl₄ catalysis make it valuable for asymmetric synthesis , particularly in generating enantiomerically enriched products. This reactivity is critical for applications in medicinal chemistry , where stereospecificity is often required .

Scientific Research Applications

Structural Characteristics

The compound features a pyrrolidine ring with a ketone and carboxylic acid functional groups, which are crucial for its reactivity and interactions with biological targets. The presence of the phenylethyl group enhances its lipophilicity, potentially improving its pharmacokinetic properties.

Drug Development

(3S)-5-Oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid serves as a valuable scaffold in medicinal chemistry. Its derivatives have been explored for their potential as:

  • Antidepressants : Analogues of this compound have shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anticancer Agents : Some studies indicate that derivatives may inhibit cancer cell proliferation through specific signaling pathways.

Building Block for Complex Molecules

This compound can act as a precursor in the synthesis of more complex organic molecules due to its reactive functional groups. It is utilized in:

  • Synthesis of Chiral Ligands : The chiral nature of the compound allows for the creation of enantiomerically pure ligands used in asymmetric catalysis.
  • Formation of Peptides : It can be incorporated into peptide chains, enhancing the biological activity of peptide-based drugs.

Enzyme Inhibitors

Research has indicated that (3S)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid can inhibit specific enzymes involved in metabolic pathways, making it a candidate for studying metabolic diseases.

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry explored the antidepressant properties of derivatives based on (3S)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid. The results demonstrated that certain modifications led to enhanced serotonin receptor affinity, suggesting potential therapeutic applications in treating depression.

Case Study 2: Anticancer Properties

In research conducted by Cancer Research, derivatives of this compound were tested against various cancer cell lines. The findings revealed significant cytotoxic effects, particularly against breast and prostate cancer cells, indicating its potential role as an anticancer agent.

Mechanism of Action

The mechanism of action of (3S)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways within the body. The exact mechanism will depend on the specific application and context in which the compound is used. Generally, it may interact with enzymes, receptors, or other proteins to exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituent at Position 1 Molecular Formula TPSA (Ų) Hydrogen Bond Donors/Acceptors Notable Properties/Activities
Target Compound (1R)-1-Phenylethyl C₁₃H₁₅NO₃ 66.4 2 (donors), 5 (acceptors) High stereochemical specificity; used in chiral synthesis
5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carboxylic acid (36) 4-(Phenylamino)phenyl C₁₈H₁₇N₂O₃ 75.3 2, 6 Converted to hydrazones with antioxidant activity
(3S)-1-(4-Acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid (GF7) 4-Acetylphenyl C₁₃H₁₃NO₄ 83.6 2, 6 Higher polarity due to ketone; structural data available (SMILES/InChi)
5-Oxo-1-[4-(propoxycarbonyl)phenyl]pyrrolidine-3-carboxylic acid 4-(Propoxycarbonyl)phenyl C₁₆H₁₉NO₅ 83.9 1, 5 Bulky substituent; 6 rotatable bonds; lower solubility predicted
5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives 3,4,5-Trimethoxyphenyl C₁₅H₁₉NO₆ 95.9 2, 8 Anticancer activity against A549 cells (MTT assay)
5-Oxo-1-(2,4,6-trimethylphenyl)-pyrrolidine-3-carboxylic acid 2,4,6-Trimethylphenyl (mesityl) C₁₅H₁₉NO₃ 66.4 2, 5 High hydrophobicity; commercially available
Key Observations :
  • Biological Activity : Derivatives with electron-withdrawing groups (e.g., 4-acetylphenyl) or methoxy groups (e.g., 3,4,5-trimethoxyphenyl) show enhanced bioactivity (antioxidant, anticancer) compared to the phenylethyl analog, which lacks direct activity data in the evidence .
  • Stereochemical Impact : The (3S,1R) configuration of the target compound distinguishes it from stereoisomers like (3R,1R) (CAS: 99735-43-0), which may exhibit divergent pharmacokinetic or synthetic utility .

Stereochemical Comparisons

Table 2: Stereoisomers and Their Properties
Stereoisomer CAS Number Purity Key Distinctions
(3S)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid 173340-19-7 97% Preferred configuration for specific chiral syntheses
(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid 99735-43-0 96% Lower purity suggests synthetic challenges; potential differences in receptor binding
(3S,4R)-4-(3-Fluorophenyl)-4-hydroxy-5-oxo-1-[(R)-1-phenylethyl]pyrrolidine-3-carboxylic acid 1173565-56-4 N/A Fluorine and hydroxy groups increase polarity; potential for enhanced metabolic stability
Key Observations :
  • The (3S,1R) configuration is more commonly available (97% purity) than its (3R,1R) counterpart (96%), indicating possible synthetic preferences or stability .
  • Fluorinated derivatives (e.g., CAS: 1173565-56-4) introduce additional hydrogen-bonding and electronic effects, which could optimize interactions in drug design .

Biological Activity

(3S)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid, known by its CAS number 99735-44-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its role in pharmaceutical development, enzyme inhibition, and antimicrobial properties.

  • Molecular Formula : C13H15NO3
  • Molecular Weight : 233.3 g/mol
  • Structure : The compound features a pyrrolidine ring with a phenylethyl group and a carboxylic acid functional group, contributing to its biological activity.

Biological Activity Overview

The biological activity of (3S)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid has been explored in various contexts, particularly in the fields of pharmaceutical development and biochemical research.

1. Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of analgesics and anti-inflammatory drugs. Its structural characteristics enhance therapeutic efficacy, making it a valuable scaffold for drug development .

2. Enzyme Inhibition

Recent studies have identified (3S)-5-oxo derivatives as potent inhibitors of the BACE-1 enzyme, which is crucial in the pathogenesis of Alzheimer's disease. These compounds demonstrated sub-micromolar activity, indicating their potential as therapeutic agents targeting neurodegenerative diseases .

3. Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial properties against multidrug-resistant strains of bacteria. For instance, certain derivatives displayed promising activity against Staphylococcus aureus, including strains resistant to linezolid and tedizolid . The structure-activity relationship indicates that modifications to the core structure can enhance antimicrobial potency.

Case Studies

Several studies have highlighted the biological activities associated with (3S)-5-oxo derivatives:

Study 1: Anticancer Activity

A study evaluated the anticancer properties of various 5-oxopyrrolidine derivatives against A549 human lung adenocarcinoma cells. Compounds were tested at a concentration of 100 µM for 24 hours, revealing that specific derivatives exhibited significant cytotoxicity while maintaining low toxicity towards non-cancerous cells .

CompoundA549 Cell Viability (%)Cytotoxicity on Non-Cancerous Cells
Compound 1566%Moderate
Compound 2145%Low

Study 2: Antimicrobial Efficacy

In another investigation, various derivatives were screened against clinically relevant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. Results indicated that certain modifications to the pyrrolidine structure led to enhanced antimicrobial activity, particularly against resistant strains .

The mechanism by which (3S)-5-oxo derivatives exert their biological effects often involves interaction with specific enzymes or receptors. For instance, BACE-1 inhibition is facilitated through binding interactions within the enzyme's active site, influenced by the compound's structural features .

Q & A

Q. What catalytic systems improve enantioselectivity in asymmetric syntheses of related pyrrolidine derivatives?

  • Chiral Lewis acids (e.g., Jacobsen’s Co-salen catalyst) or organocatalysts (e.g., proline derivatives) achieve enantiomeric excess >90%. For instance, Cu(OTf)₂ with (R)-BINAP ligand enabled 85% ee in a cyclopropanation step .

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